molecular formula C19H18N4O3 B6542207 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide CAS No. 1058207-75-2

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide

Cat. No. B6542207
CAS RN: 1058207-75-2
M. Wt: 350.4 g/mol
InChI Key: IPODQDGSAQXSFA-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide (hereafter referred to as ‘the compound’) is an organic compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in 2010 by a team of researchers from the University of Tokyo and has since been studied for its potential applications in the medical, pharmaceutical, and biotechnological fields. The compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated.

Scientific Research Applications

The compound has been studied for a variety of potential scientific research applications. The compound has been shown to have potential anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of a variety of diseases and conditions, including diabetes, obesity, and neurodegenerative diseases. Additionally, the compound has been studied for its potential use in gene therapy and as a novel drug delivery system.

Mechanism of Action

The mechanism of action of the compound is not yet fully understood, but it is thought to involve the activation of certain pathways in the body that have been linked to the aforementioned therapeutic applications. Specifically, the compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell death in various animal models. Additionally, the compound has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of certain anti-inflammatory cytokines, such as IL-10. Furthermore, the compound has been shown to have an anti-apoptotic effect, as well as an anti-proliferative effect on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. The compound is easy to synthesize, and is relatively stable in a variety of solvents. Additionally, the compound is non-toxic and has been shown to have a wide range of therapeutic effects. However, the compound does have some limitations for use in laboratory experiments. Specifically, the compound has a relatively short half-life and is rapidly metabolized by the body, making it difficult to study its effects in vivo. Additionally, the compound is relatively expensive to synthesize and may not be cost-effective for large-scale studies.

Future Directions

The potential future directions for research on the compound are numerous. One potential direction is to further elucidate the mechanism of action of the compound and to investigate its potential synergistic effects with other drugs. Additionally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential use of the compound as a novel drug delivery system. Finally, further research could be conducted to investigate the potential side effects of the compound and to develop methods for minimizing or eliminating these side effects.

Synthesis Methods

The original synthesis method of the compound was developed by the team of researchers from the University of Tokyo and is described in detail in the paper “Synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide”. The synthesis method involves the reaction of ethyl 4-ethoxyphenylacetate with 1-methylpyridinium iodide in the presence of sodium hydride, followed by the addition of sodium bicarbonate and sodium chloride. The reaction is then carried out in anhydrous acetonitrile for sixteen hours to yield the desired compound.

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-16-5-3-14(4-6-16)17-11-19(25)23(13-21-17)12-18(24)22-15-7-9-20-10-8-15/h3-11,13H,2,12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPODQDGSAQXSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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